4,7-Dichloro Isatin
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Overview
Description
4,7-Dichloro Isatin, also known as 4,7-dichloro-1H-indole-2,3-dione, is a derivative of isatin. It is a heterocyclic compound with the molecular formula C8H3Cl2NO2. This compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions of the isatin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dichloro Isatin can be synthesized through various methods. One common approach involves the chlorination of isatin. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-70°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro Isatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted isatin derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-Dichloro Isatin has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Isatin derivatives, including this compound, have shown potential as antiviral, antibacterial, and anticancer agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,7-Dichloro Isatin involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro Isatin
- 4,5-Dichloro Isatin
- 5,6-Dichloro Isatin
Comparison
4,7-Dichloro Isatin is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to other dichloro isatin derivatives, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific research applications .
Properties
CAS No. |
118711-13-2 |
---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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